Cas no 1567666-14-1 ((1S)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol)

(1S)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol
- 1567666-14-1
- (1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethanol
- (1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol
- EN300-1945765
- SCHEMBL17025358
- IPLFOPRMJPUBMC-ZETCQYMHSA-N
-
- Inchi: 1S/C10H11F3O/c1-6-3-4-8(7(2)14)5-9(6)10(11,12)13/h3-5,7,14H,1-2H3/t7-/m0/s1
- InChI Key: IPLFOPRMJPUBMC-ZETCQYMHSA-N
- SMILES: FC(C1C=C(C=CC=1C)[C@H](C)O)(F)F
Computed Properties
- Exact Mass: 204.07619946g/mol
- Monoisotopic Mass: 204.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
(1S)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945765-2.5g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1945765-0.25g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1945765-10.0g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 10g |
$4052.0 | 2023-06-02 | ||
Enamine | EN300-1945765-0.5g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1945765-1.0g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 1g |
$943.0 | 2023-06-02 | ||
Enamine | EN300-1945765-10g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1945765-0.1g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1945765-1g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1945765-5g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1945765-0.05g |
(1S)-1-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1567666-14-1 | 0.05g |
$948.0 | 2023-09-17 |
(1S)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol Related Literature
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
Additional information on (1S)-1-4-methyl-3-(trifluoromethyl)phenylethan-1-ol
(1S)-1-4-Methyl-3-(Trifluoromethyl)Phenyl Ethan-1-Ol (CAS No. 1567666-14-1)
(1S)-1-4-Methyl-3-(Trifluoromethyl)Phenyl Ethan-1-Ol, also known by its CAS number 1567666-14-1, is a chiral organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of alcohols, specifically secondary alcohols, and features a unique structure that combines a trifluoromethyl group with a methyl group on a phenyl ring. The stereochemistry at the chiral center is designated as the S configuration, which plays a crucial role in its physical and chemical properties.
The molecular formula of this compound is C9H9F3O, and its molecular weight is approximately 208.2 g/mol. The presence of the trifluoromethyl group introduces significant electron-withdrawing effects, which influence the reactivity and stability of the molecule. This makes it particularly useful in reactions where electron-deficient aromatic systems are required. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, including pharmaceutical agents and agrochemicals.
One of the most notable applications of (1S)-1-4-Methyl-3-(Trifluoromethyl)Phenyl Ethan-1-Ol is in asymmetric synthesis. Its chiral center allows for the formation of enantiomerically enriched products, which are critical in drug development due to their specific biological activities. For instance, researchers have utilized this compound as a building block in the synthesis of complex natural products and synthetic molecules with therapeutic potential.
In terms of physical properties, this compound exhibits a melting point of approximately -5°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic reactions. Recent advancements in green chemistry have also explored the use of this compound in catalytic processes, leveraging its stability under mild reaction conditions.
The synthesis of (1S)-1-4-Methyl-3-(Trifluoromethyl)Phenyl Ethan-1-Ol typically involves multi-step reactions, including Friedel-Crafts alkylation followed by hydrolysis or oxidation steps to introduce the alcohol functionality. The stereochemistry at the chiral center is controlled through enantioselective methods, such as asymmetric catalysis or resolution techniques. These methods ensure high enantiomeric excess, which is essential for its applications in chiral recognition and asymmetric catalysis.
Recent research has focused on optimizing the synthesis pathways for this compound to enhance yield and reduce environmental impact. For example, studies have demonstrated the use of microwave-assisted synthesis to accelerate reaction rates while maintaining product quality. Additionally, computational chemistry tools have been employed to predict the optimal reaction conditions and intermediates, further advancing our understanding of its chemical behavior.
In conclusion, (1S)-1-4-Methyl-3-(Trifluoromethyl)Phenyl Ethan-1-Ol (CAS No. 1567666-14-1) is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and green chemistry practices, positions it as a valuable tool in modern chemical research and development.
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